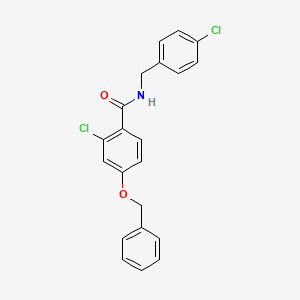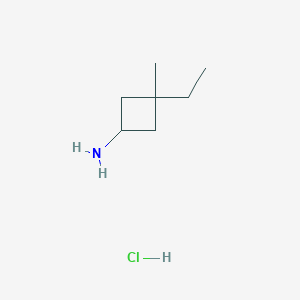
3-Ethyl-3-methylcyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-methylcyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 2225136-86-5 . It has a molecular weight of 149.66 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-ethyl-3-methylcyclobutan-1-amine hydrochloride . The InChI code is 1S/C7H15N.ClH/c1-3-7(2)4-6(8)5-7;/h6H,3-5,8H2,1-2H3;1H . This indicates that the compound has a cyclobutane ring with ethyl and methyl substituents at the 3-position and an amine group at the 1-position.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I consulted.Scientific Research Applications
Structural and Chemical Properties
- The crystal structure of related compounds, such as 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole, has been studied, showcasing the compound's potential in exploring biological activities in medicinal chemistry, particularly its antibacterial effects (Sarı, Güven, Yilmaz, Cukurovalı, & Aksoy, 2002).
Bioconjugation in Aqueous Media
- Research on carbodiimides, similar to 3-Ethyl-3-methylcyclobutan-1-amine hydrochloride, has been conducted to understand amide formation in aqueous media. This is crucial in bioconjugation processes involving carboxylic acids and amines (Nakajima & Ikada, 1995).
Synthesis of Organic Compounds
- Various synthesis methods have been developed for compounds structurally related to 3-Ethyl-3-methylcyclobutan-1-amine hydrochloride, such as methylcyclobutanes, demonstrating the compound's versatility in organic synthesis (Belluš, Martin, Sauter, & Winkler, 1980).
Impurity Control in Drug Synthesis
- Studies have been conducted on controlling genotoxins like ethyl chloride and methyl chloride during the synthesis of amine hydrochloride salts, highlighting the importance of purity in pharmaceutical applications (Yang et al., 2009).
Chromatography and Complexation
- The compound's potential in chromatography and selective complexation has been explored, particularly in the isolation of branched acyclic polyamines, which is vital for chemical analysis and purification processes (Geue & Searle, 1983).
Cycloaddition Reactions
- Studies on sonochemically generated azomethine ylides interacting with cyclic thioketones have shed light on the compound's role in cycloaddition reactions, which are crucial in the synthesis of various organic compounds (Gebert, Linden, Mlostoń, & Heimgartner, 2003).
Building Blocks for Organic Synthesis
- Research on multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, related to 3-Ethyl-3-methylcyclobutan-1-amine hydrochloride, showcases the compound's utility in preparing various organic derivatives (Ryabukhin et al., 2018).
VLA-4 Antagonists
- Novel series of functionalized compounds similar to 3-Ethyl-3-methylcyclobutan-1-amine hydrochloride have been developed as potent antagonists of VLA-4, indicating potential pharmaceutical applications (Brand, de Candole, & Brown, 2003).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
3-ethyl-3-methylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-7(2)4-6(8)5-7;/h6H,3-5,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTMKSQBLVXJRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C1)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-3-methylcyclobutan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2412384.png)
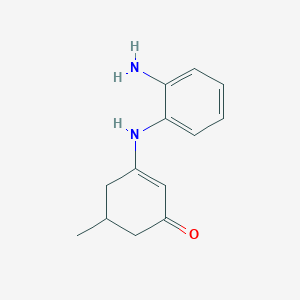
![1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone](/img/structure/B2412388.png)
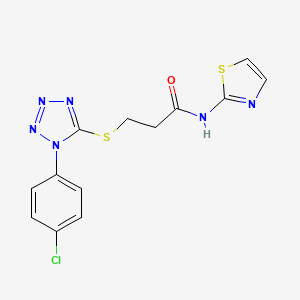



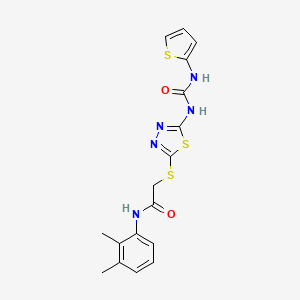
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2412396.png)
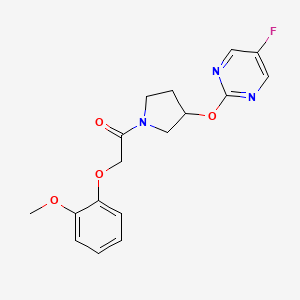
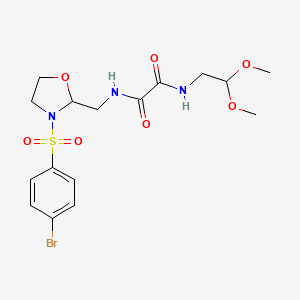

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2412402.png)
